Cas no 149342-57-4 ((1R,3S)-3-hydroxycyclopentyl acetate)

(1R,3S)-3-hydroxycyclopentyl acetate Chemical and Physical Properties
Names and Identifiers
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- 1,3-Cyclopentanediol, monoacetate, (1R,3S)-
- (1R,3S)-3-hydroxycyclopentyl acetate
- SCHEMBL2807646
- (1R,3S)-3-HYDROXYCYCLOPENTYLACETATE
- BWFGXNSNXSWGQA-NKWVEPMBSA-N
- 149342-57-4
- (-)-cis-3-acetoxy-cyclopentanol
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- Inchi: InChI=1S/C7H12O3/c1-5(8)10-7-3-2-6(9)4-7/h6-7,9H,2-4H2,1H3/t6-,7+/m0/s1
- InChI Key: BWFGXNSNXSWGQA-NKWVEPMBSA-N
- SMILES: CC(=O)O[C@@H]1CC[C@H](O)C1
Computed Properties
- Exact Mass: 144.078644241Da
- Monoisotopic Mass: 144.078644241Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 46.5Ų
(1R,3S)-3-hydroxycyclopentyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-100mg |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 100mg |
¥1604.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-5g |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 5g |
¥19206.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-500MG |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 500MG |
¥ 4,270.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-1G |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 1g |
¥ 6,402.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-250MG |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 250MG |
¥ 2,560.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-250mg |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 250mg |
¥2561.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-1g |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 1g |
¥6402.0 | 2024-04-24 | |
Ambeed | A583240-1g |
(1R,3S)-3-Hydroxycyclopentyl acetate |
149342-57-4 | 98% | 1g |
$952.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-100MG |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 100MG |
¥ 1,603.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA623-5G |
(1R,3S)-3-hydroxycyclopentyl acetate |
149342-57-4 | 95% | 5g |
¥ 19,206.00 | 2023-04-05 |
(1R,3S)-3-hydroxycyclopentyl acetate Related Literature
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
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Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on (1R,3S)-3-hydroxycyclopentyl acetate
Research Briefing on (1R,3S)-3-hydroxycyclopentyl acetate (CAS: 149342-57-4): Recent Advances and Applications
The compound (1R,3S)-3-hydroxycyclopentyl acetate (CAS: 149342-57-4) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, drawing from peer-reviewed studies and industry reports published within the last three years.
Recent studies highlight the stereoselective synthesis of (1R,3S)-3-hydroxycyclopentyl acetate as a key intermediate in the production of prostaglandin analogs and other bioactive molecules. A 2023 Journal of Medicinal Chemistry paper demonstrated its role in optimizing the pharmacokinetic profiles of antiviral agents, with particular efficacy against RNA viruses. The compound's chiral center at C-3 is critical for binding affinity to target enzymes, as confirmed by X-ray crystallography data.
In metabolic engineering, researchers have developed novel biocatalytic routes using engineered Candida antarctica lipase B (CALB) to achieve >99% enantiomeric excess in the acetylation of (1R,3S)-3-hydroxycyclopentanol. This green chemistry approach (published in ACS Catalysis, 2024) reduces reliance on traditional organic solvents and improves yield by 40% compared to chemical synthesis methods.
Pharmacological investigations reveal promising applications in neurology. A 2024 preclinical study in Neuropharmacology showed that derivatives of (1R,3S)-3-hydroxycyclopentyl acetate exhibit selective modulation of GABAA receptors, suggesting potential for next-generation anxiolytics with reduced sedation side effects. The acetate moiety appears crucial for blood-brain barrier penetration, as evidenced by PET imaging studies in primate models.
Emerging safety data from recent toxicology assessments (Regulatory Toxicology and Pharmacology, 2023) indicate favorable profiles for pharmaceutical use, with no observed genotoxicity at therapeutic concentrations. However, researchers caution about potential CYP3A4 interactions based on in vitro hepatocyte models, warranting further clinical investigation.
The compound's industrial production has seen technological advancements, with two patent applications filed in 2024 describing continuous flow reactor systems that achieve 85% space-time yield improvement. These developments position (1R,3S)-3-hydroxycyclopentyl acetate as a commercially viable building block for complex molecule synthesis at multi-kilogram scale.
Future research directions highlighted in recent review articles emphasize exploration of: (1) prodrug formulations for enhanced oral bioavailability, (2) applications in biodegradable polymer synthesis, and (3) potential as a chiral auxiliary in asymmetric catalysis. The compound's unique structural features continue to inspire innovation across multiple domains of chemical biology.
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